N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
N-(2-(3-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule featuring an indole core modified with a thioether-linked 2-((3-methoxyphenyl)amino)-2-oxoethyl group and a benzamide-terminated ethyl chain.
Properties
IUPAC Name |
N-[2-[3-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-11-7-10-20(16-21)28-25(30)18-33-24-17-29(23-13-6-5-12-22(23)24)15-14-27-26(31)19-8-3-2-4-9-19/h2-13,16-17H,14-15,18H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBCXHLWJFNFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Structural Overview
The compound features a unique structural arrangement that includes an indole core, a benzamide moiety, and a thioether linkage. This configuration is significant for its biological interactions.
| Component | Description |
|---|---|
| Indole Core | Provides potential for interaction with biological targets |
| Benzamide Moiety | Enhances solubility and bioavailability |
| Thioether Linkage | Facilitates metabolic stability |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines. The mechanism involves the down-regulation of critical proteins such as cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c, alongside modulation of apoptotic markers like Bcl-2 and cleaved caspases.
Key Findings:
- Cell Cycle Arrest : Induces G2/M phase arrest.
- Apoptosis Promotion : Enhances apoptotic pathways through protein modulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. It exhibits effectiveness against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin in some cases . The structural features of the compound contribute to its ability to disrupt bacterial cell processes.
Antimicrobial Efficacy Data:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Superior |
| Escherichia coli | 16 µg/mL | Comparable |
Study 1: Anticancer Mechanism Exploration
A study focused on the mechanism of action revealed that this compound significantly inhibited tumor growth in xenograft models. The results indicated a reduction in tumor size correlated with increased apoptosis markers in treated groups compared to controls .
Study 2: Antimicrobial Assessment
Another investigation evaluated the antimicrobial properties against a panel of pathogens. The compound was tested using standard disk diffusion methods, demonstrating zones of inhibition comparable to leading antibiotics . This study underscored the potential for developing new antimicrobial agents from this class of compounds.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Modifications : Replacing indole with benzimidazole (W1) or introducing oxadiazole () alters electronic properties and binding interactions.
- Substituent Effects : The 3-methoxyphenyl group in the target compound likely improves solubility compared to nitro groups (W1, ) but may reduce electrophilicity.
- Linkage Chemistry : Thioether bridges (target compound, W1, ) vs. sulfonamide (3r) or dual benzamide (7a) linkages influence conformational flexibility and metabolic stability .
Physicochemical Properties and Drug-Likeness
- Molecular Weight : The target compound’s estimated molecular weight (~450–500 g/mol) aligns with Lipinski’s rule of five, similar to analogs in –10 .
- Polar Groups : The thioether and benzamide groups balance hydrophobicity, while the 3-methoxyphenyl may reduce crystallinity compared to fluorinated () or nitro-substituted (W1) analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
